molecular formula C15H15NO2 B1392206 5-(4-Ethoxybenzoyl)-2-methylpyridine CAS No. 1187171-10-3

5-(4-Ethoxybenzoyl)-2-methylpyridine

Cat. No. B1392206
M. Wt: 241.28 g/mol
InChI Key: VDATVLUHGAOUFS-UHFFFAOYSA-N
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Description

“5-(4-Ethoxybenzoyl)-2-methylpyridine” is a complex organic compound. It contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The pyridine ring is substituted at the 2nd position with a methyl group (-CH3) and at the 5th position with a 4-ethoxybenzoyl group. The 4-ethoxybenzoyl group consists of a benzene ring substituted with an ethoxy group (-OCH2CH3) at the 4th position and a carbonyl group (=O) at the 1st position .


Molecular Structure Analysis

The molecular structure of “5-(4-Ethoxybenzoyl)-2-methylpyridine” would be characterized by the presence of aromatic rings (benzene and pyridine), an ester functional group (part of the 4-ethoxybenzoyl group), and a methyl group attached to the pyridine ring .


Chemical Reactions Analysis

The reactivity of “5-(4-Ethoxybenzoyl)-2-methylpyridine” would be influenced by the presence of the electron-rich aromatic rings and the electron-withdrawing carbonyl group. The ethoxy group might also participate in reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “5-(4-Ethoxybenzoyl)-2-methylpyridine” would depend on its molecular structure. For instance, the presence of the polar ester group and aromatic rings might influence its solubility, boiling point, and melting point .

Scientific Research Applications

Application in Solvent Extraction and Polymer Membrane Separation

  • Summary of the Application : The compound 2,6-bis(4-methoxybenzoyl)-diaminopyridine, which is similar to the one you mentioned, has been used for the recovery of noble metal ions (Au (III), Ag (I), Pd (II), Pt (II)) from aqueous solutions .
  • Methods of Application : Two different separation processes were used: dynamic (classic solvent extraction) and static (polymer membranes) .
  • Results or Outcomes : The recovery was over 99% for all studied noble metal ions using the solvent extraction method. However, the efficiency of this compound as a carrier in polymer membranes after 24 hours of sorption was lower .

Use in Early Discovery Research

  • Summary of the Application : Compounds similar to “5-(4-Ethoxybenzoyl)-2-methylpyridine”, such as “DIMETHYL 5-((4-ETHOXYBENZOYL)AMINO)ISOPHTHALATE” and “4-(4-ETHOXYBENZOYL)-3-HYDROXY-5-(4-METHOXYPHENYL)-1-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-1,5-DIHYDRO-2H-PYRROL-2-ONE”, are provided to early discovery researchers as part of a collection of rare and unique chemicals .
  • Methods of Application : These compounds are used in various chemical reactions and experiments. The specific methods of application or experimental procedures would depend on the particular research context .
  • Results or Outcomes : The outcomes of these experiments would vary widely depending on the specific research context. Sigma-Aldrich does not collect analytical data for these products .

Use in Organic Synthesis

  • Summary of the Application : The compound “4-Methoxybenzyl Esters” has been used in organic synthesis . It is known as an inexpensive “workhorse” protecting group .
  • Methods of Application : This ester may be readily introduced in high yield under a number of mild reaction conditions .
  • Results or Outcomes : The outcomes of these experiments would vary widely depending on the specific research context .

Use in Preparation of 4-Methoxybenzyl Chloride

  • Summary of the Application : Power ultrasound efficiently facilitates the rapid preparation and reaction of 4-methoxybenzyl chloride (PMB-Cl) in providing protected phenolic ether intermediates for organic synthesis .
  • Methods of Application : Using two-phase systems in both the ultrasound-promoted preparation and reactions of PMB-Cl, typical runs produce PMB-protected products within 15 min .
  • Results or Outcomes : The outcomes of these experiments would vary widely depending on the specific research context .

Safety And Hazards

The safety and hazards associated with “5-(4-Ethoxybenzoyl)-2-methylpyridine” would depend on its reactivity and the nature of its breakdown products. As with all chemicals, appropriate safety measures should be taken when handling it .

Future Directions

The potential applications and future directions for “5-(4-Ethoxybenzoyl)-2-methylpyridine” would depend on its physical and chemical properties, as well as its reactivity. It could potentially be used as a building block in the synthesis of more complex molecules .

properties

IUPAC Name

(4-ethoxyphenyl)-(6-methylpyridin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-3-18-14-8-6-12(7-9-14)15(17)13-5-4-11(2)16-10-13/h4-10H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDATVLUHGAOUFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=CN=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101244109
Record name (4-Ethoxyphenyl)(6-methyl-3-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101244109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Ethoxybenzoyl)-2-methylpyridine

CAS RN

1187171-10-3
Record name (4-Ethoxyphenyl)(6-methyl-3-pyridinyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187171-10-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Ethoxyphenyl)(6-methyl-3-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101244109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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